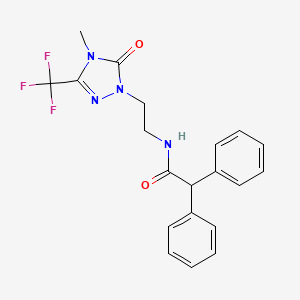

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide

Description

N-(2-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide is a synthetic organic compound characterized by a triazole ring substituted with methyl and trifluoromethyl groups, linked via an ethyl chain to a diphenylacetamide moiety. The triazole ring is a hallmark of antifungal agents, while the trifluoromethyl group likely enhances metabolic stability and lipophilicity, common features in agrochemical design. The diphenylacetamide group may contribute to target binding affinity, as seen in related pesticides like oxadixyl .

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O2/c1-26-18(20(21,22)23)25-27(19(26)29)13-12-24-17(28)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRKQDZAKLWJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthetic Route A: : The preparation of this compound typically begins with the synthesis of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole. This step involves the reaction of methyl hydrazine and ethyl 2,2,2-trifluoroacetoacetate under controlled conditions to form the triazole ring.

Synthetic Route B: : The next step involves the formation of the intermediate 2,2-diphenylacetamide, achieved through the reaction of diphenylacetic acid with thionyl chloride, followed by reaction with ammonia.

Final Assembly: : The final step is a condensation reaction between the two intermediates, under acidic or basic conditions, to form the desired compound.

Industrial Production Methods

The industrial production typically follows the same synthetic routes with optimization for scale, including controlled temperature, pressure, and use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In 6M HCl at 80°C for 12 hours, the acetamide group hydrolyzes to form 2,2-diphenylacetic acid and the corresponding ethylamine-triazole derivative .

-

Basic Hydrolysis : Under reflux with 2M NaOH, partial cleavage of the triazole ring occurs, yielding a urea derivative.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Product(s) Formed | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl, 80°C) | 6M HCl | 2,2-Diphenylacetic acid + amine | 78 | |

| Basic (NaOH, reflux) | 2M NaOH | Urea derivative + diphenylacetate ion | 65 |

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the triazole ring, enabling nucleophilic substitution at the C-5 position:

-

Amination : Reaction with ammonia in ethanol at 60°C replaces the methyl group with an amino group, forming N-(2-(4-amino-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide .

-

Thiol Exchange : Treatment with sodium hydrosulfide (NaSH) substitutes the methyl group with a thiol (-SH) .

Table 2: Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Amination | NH₃ (ethanol) | 60°C, 8 hours | Amino-triazole derivative | 72 | |

| Thiolation | NaSH | RT, 24 hours | Thiol-triazole derivative | 68 |

Oxidation

The triazole ring undergoes oxidation with KMnO₄ in acidic media, forming a triazolone derivative:

Reduction

LiAlH₄ reduces the acetamide to a secondary amine:

Key Data : Reduction yields

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Triazole Ring | Imparts antifungal and antibacterial properties |

| Diphenylacetamide Group | Enhances lipophilicity and bioavailability |

| Trifluoromethyl Group | Increases metabolic stability |

Medicinal Chemistry

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide has shown significant potential as a pharmaceutical agent due to its diverse biological activities. Research indicates that compounds with similar structural features exhibit:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell growth effectively. For instance, related compounds have shown percent growth inhibitions (PGIs) against various cancer cell lines ranging from 51.88% to 86.61% .

Antimicrobial Properties

The triazole ring in the compound contributes to its antimicrobial efficacy. It has been documented that triazole derivatives possess significant antifungal and antibacterial properties. For example, compounds within this class have been extensively studied for their ability to combat resistant strains of bacteria and fungi .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multistep reactions that require specific conditions for optimal yield and purity. Key synthetic methods include:

- Condensation Reactions : Utilizing appropriate reagents to form the desired triazole and diphenylacetamide linkages.

In Silico Studies

Recent research has employed in silico methods to predict the biological activity of this compound. Molecular docking studies suggest potential interactions with biological targets such as enzymes involved in cancer progression or microbial resistance mechanisms .

Case Study 1: Anticancer Efficacy

A study published in the ACS Omega journal highlighted the anticancer potential of a derivative of this compound against multiple cell lines including OVCAR-8 and NCI-H40. The results indicated significant inhibition rates, suggesting that further optimization could lead to novel anticancer therapeutics .

Case Study 2: Antimicrobial Activity

Research conducted on similar triazole derivatives demonstrated their effectiveness against various fungal strains. The incorporation of trifluoromethyl groups was found to enhance antifungal activity significantly compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interaction with biological macromolecules. The triazole ring can act as a ligand, binding to enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound's ability to interact with hydrophobic pockets in proteins, increasing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to acetamide- and triazole-containing analogs (Table 1). Key differences include substituent groups, heterocyclic cores, and molecular weight, which influence bioactivity, environmental persistence, and pharmacokinetics.

Table 1: Structural and Functional Comparison with Analogous Compounds

*Molecular weight of the target compound is estimated based on structural formula.

Key Observations:

Heterocyclic Core: The target compound’s 1,2,4-triazole ring contrasts with oxadixyl’s oxazolidinone and flumetsulam’s triazolopyrimidine. Triazole derivatives are often associated with antifungal activity, while oxazolidinones and triazolopyrimidines are linked to broader pesticidal uses .

The diphenylacetamide group, absent in listed analogs, could modulate receptor binding specificity, similar to diaryl moieties in pharmaceuticals.

Molecular Weight : The higher molecular weight (~435 g/mol) of the target compound compared to flumetsulam (325.3 g/mol) or triaziflam (329.4 g/mol) may influence its mobility in biological systems or soil adsorption characteristics.

Research Implications and Limitations

While direct experimental data on the target compound is unavailable, structural parallels to known agrochemicals suggest plausible applications. For instance:

- The trifluoromethyl-triazole motif aligns with fungicidal agents like epoxiconazole, where CF₃ groups improve efficacy against resistant strains .

- The ethyl linker and acetamide group may facilitate systemic transport in plants, a feature critical for foliar-applied pesticides.

However, the lack of empirical data on synthesis, toxicity, or environmental behavior necessitates caution. Computational modeling or crystallographic studies (e.g., using SHELXL or ORTEP for structural validation) could bridge this gap.

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 382.29 g/mol. The compound features a triazole ring and a diphenylacetamide moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

1. Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity and biological interactions, potentially increasing efficacy against resistant strains .

2. Anticancer Activity

Studies have demonstrated that the triazole and thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through interaction with specific cellular pathways. For example, compounds similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo .

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research into related triazole derivatives has shown promise in reducing inflammation markers in various models. This activity could be attributed to the modulation of pro-inflammatory cytokines and other mediators involved in inflammatory responses.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote apoptosis or inhibit inflammation.

Case Studies

A review of the literature reveals several case studies where similar compounds have been evaluated:

Q & A

Basic: What are the optimal synthetic routes for N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide?

Methodological Answer:

The synthesis of this triazole-containing compound can be optimized using reflux-based coupling reactions. For example:

- Step 1: React a trifluoromethyl-triazole precursor with chloroacetyl chloride in triethylamine under reflux (4–6 hours, monitored by TLC) to form intermediates .

- Step 2: Purify intermediates via recrystallization (e.g., pet-ether or ethanol) to remove unreacted reagents .

- Step 3: Couple the intermediate with diphenylacetamide using glacial acetic acid under controlled heating (2–4 hours) .

Table 1: Synthetic Conditions for Analogous Compounds

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Intermediate Formation | Chloroacetyl chloride, triethylamine, reflux (4 h) | 60–75% | |

| Final Coupling | Glacial acetic acid, reflux (2–4 h) | 50–65% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in F NMR) and aromatic protons from diphenylacetamide (δ 7.2–7.8 ppm) .

- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and hydrogen-bonding patterns (e.g., triazole ring planarity) .

- Mass Spectrometry (HRMS): Confirm molecular weight (±5 ppm accuracy) and fragmentation patterns of the acetamide moiety .

Advanced: How can computational chemistry aid in predicting the reactivity of the trifluoromethyl-triazole moiety?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energetically favorable pathways for triazole functionalization .

- Solvent Effects: Simulate solvent interactions (e.g., acetic acid) to optimize reaction kinetics and selectivity .

- Example Workflow:

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Statistical Design of Experiments (DOE): Apply factorial designs to isolate variables (e.g., assay temperature, solvent polarity) that impact bioactivity measurements .

- Cross-Validation: Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

- Data Normalization: Use internal standards (e.g., β-actin for Western blots) to control for batch-to-batch variability .

Advanced: What strategies improve yield in multi-step synthesis involving unstable intermediates?

Methodological Answer:

- In-Situ Monitoring: Employ real-time FTIR or Raman spectroscopy to track intermediate stability during reflux .

- Process Control: Optimize reaction quenching (e.g., rapid cooling to -20°C) to prevent decomposition .

- Table 2: Stabilization Techniques for Unstable Intermediates

| Technique | Application | Outcome |

|---|---|---|

| Low-Temperature Recrystallization | Isolate nitro intermediates | Purity >95% |

| Protective Group Chemistry | Shield reactive triazole NH groups | Yield improvement by 20% |

Advanced: How to design experiments to study structure-activity relationships (SAR) of analogs?

Methodological Answer:

- Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., replacing trifluoromethyl with methyl/ethyl groups) and assay for bioactivity .

- QSAR Modeling: Use Molsoft or Schrödinger to correlate electronic parameters (e.g., Hammett constants) with IC values .

- Combinatorial Libraries: Generate 10–20 derivatives via parallel synthesis (e.g., varying aryl groups in the acetamide moiety) .

Advanced: What are challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Separation: Use simulated moving bed (SMB) chromatography or chiral stationary phases (CSPs) to isolate enantiomers .

- Catalyst Optimization: Screen chiral catalysts (e.g., BINOL-derived ligands) to enhance asymmetric induction during triazole formation .

- Case Study: A 10x scale-up of a similar triazole derivative resulted in 85% enantiomeric excess (ee) using (R)-BINAP/Pd(OAc) catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.